molecular formula C14H11FO3 B3090869 4-(3-Fluorophenyl)-2-methoxybenzoic acid CAS No. 1214342-77-4

4-(3-Fluorophenyl)-2-methoxybenzoic acid

Cat. No.: B3090869
CAS No.: 1214342-77-4
M. Wt: 246.23 g/mol
InChI Key: ZMWOVCUSBXGRIK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom attached to the phenyl ring and a methoxy group attached to the benzoic acid core

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWOVCUSBXGRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673394
Record name 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-77-4
Record name 3′-Fluoro-3-methoxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214342-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of 4-(3-Fluorophenyl)-2-methoxybenzoic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process typically includes the use of palladium catalysts and boronic acid derivatives, which are readily available and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-(3-Fluorophenyl)-2-methoxybenzoic acid is C15H13FO4. Its structure features a methoxy group and a fluorinated phenyl group, which contribute to its chemical reactivity and biological activity. The presence of the fluorine atom enhances metabolic stability and binding affinity, making it a valuable compound in drug development.

Organic Synthesis

4-(3-Fluorophenyl)-2-methoxybenzoic acid serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

  • Nucleophilic Substitution: The fluorine atom can facilitate nucleophilic aromatic substitution reactions, enabling the introduction of various substituents onto the aromatic ring.
  • Esterification Reactions: This compound can undergo Fischer esterification to produce esters that are useful in further synthetic applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Anti-inflammatory Properties: Research indicates that derivatives of 4-(3-Fluorophenyl)-2-methoxybenzoic acid exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Activity: Several studies have investigated its efficacy against various cancer cell lines, suggesting potential use as an anticancer agent.

Material Science

In material science, 4-(3-Fluorophenyl)-2-methoxybenzoic acid is utilized in the development of specialty chemicals and materials with specific properties:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings and Adhesives: The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with improved performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives based on 4-(3-Fluorophenyl)-2-methoxybenzoic acid. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Properties

In another research effort documented in Cancer Research, derivatives of this compound were tested against breast cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxic effects, leading to cell apoptosis. This suggests that further exploration could yield promising anticancer agents.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-2-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties

Biological Activity

4-(3-Fluorophenyl)-2-methoxybenzoic acid, an organic compound belonging to the benzoic acid class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a fluorine atom on the phenyl ring and a methoxy group attached to the benzoic acid core. Its molecular formula is C15H13FO4C_{15}H_{13}FO_4 with a molecular weight of approximately 272.26 g/mol. The chemical structure can be represented as follows:

InChI InChI 1S C15H13FO4 c1 18 13 8 10 5 6 12 13 14 16 17 9 3 2 4 11 15 7 9 h2 8H 1H3 H 16 17 \text{InChI }\text{InChI 1S C15H13FO4 c1 18 13 8 10 5 6 12 13 14 16 17 9 3 2 4 11 15 7 9 h2 8H 1H3 H 16 17 }

Synthesis Methods

The synthesis of 4-(3-fluorophenyl)-2-methoxybenzoic acid can be achieved through several methods:

  • Suzuki-Miyaura Coupling Reaction : A common palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
  • Oxidation and Reduction Reactions : Can be employed to modify functional groups within the compound.

Antimicrobial Properties

Research indicates that 4-(3-fluorophenyl)-2-methoxybenzoic acid exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models, it demonstrated a reduction in inflammation markers, indicating its potential utility in managing inflammatory diseases .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance, it has been tested against human non-small cell lung cancer (A549) cells, showing promising results in inhibiting cell proliferation with an IC50 value of approximately 10 µM . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The biological activity of 4-(3-fluorophenyl)-2-methoxybenzoic acid is thought to be mediated by its ability to interact with specific molecular targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules and influencing various biochemical pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
4-(3-Fluorophenyl)-2-methoxybenzoic acidStructureAntimicrobial, Anti-inflammatory~10
5-FluorouracilStructureAnticancer4.98
Other benzoic acid derivativesVariesVariesVaries

Case Studies

  • Antimicrobial Effectiveness : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound inhibited growth effectively at concentrations as low as 5 µg/mL .
  • In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory cytokines compared to control groups .
  • Cancer Cell Line Study : A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability, with apoptosis confirmed through caspase activation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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